molecular formula C12H11BrN2O B1456939 5-(Benzyloxy)-3-bromopyridin-2-amine CAS No. 941596-78-7

5-(Benzyloxy)-3-bromopyridin-2-amine

Cat. No. B1456939
M. Wt: 279.13 g/mol
InChI Key: FETOEVKYTOUGGQ-UHFFFAOYSA-N
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Description

“5-(Benzyloxy)-3-bromopyridin-2-amine” is likely a brominated derivative of pyridin-2-amine with a benzyloxy group at the 5-position . Pyridin-2-amine, also known as 2-aminopyridine, is a compound containing a pyridine ring, which is a six-membered aromatic heterocycle with five carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “5-(Benzyloxy)-3-bromopyridin-2-amine” are not available, similar compounds are often synthesized through condensation reactions . For instance, Schiff base ligands are obtained from the condensation reaction of aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of “5-(Benzyloxy)-3-bromopyridin-2-amine” would consist of a pyridine ring with an amine group at the 2-position, a bromine atom at the 3-position, and a benzyloxy group at the 5-position .


Chemical Reactions Analysis

While specific reactions involving “5-(Benzyloxy)-3-bromopyridin-2-amine” are not available, benzyloxy and bromopyridin groups are known to participate in various chemical reactions. For instance, benzyloxy groups can undergo oxidation and reduction reactions , and bromopyridin groups can participate in Suzuki–Miyaura coupling reactions .

Scientific Research Applications

Synthesis and Drug Discovery

One of the primary applications of "5-(Benzyloxy)-3-bromopyridin-2-amine" is in the field of synthetic chemistry, serving as an intermediate in the synthesis of complex molecules for drug discovery. For instance, the compound has been utilized in the synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, a compound investigated for its potential in drug development due to its unique chemical structure that allows for further modification and exploration of pharmacological properties (Jie Li, Lingmei Lu, Wang-xing Shen, Jianqiang Shi, 2012). Additionally, its amination reactions catalyzed by palladium complexes have demonstrated high yields and chemoselectivity, suggesting its utility in selective synthesis processes (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Antimicrobial Applications

Research on substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds has revealed their antimicrobial potential. These compounds were synthesized from 5-bromo-2-aminopyridine and assessed for their antimicrobial activities, indicating the role of "5-(Benzyloxy)-3-bromopyridin-2-amine" derivatives in developing new antimicrobial agents (R. Senbagam, G. Vanangamudi, G. Thirunarayanan, 2016).

Material Science

The compound's derivatives have found applications in material science, particularly in the synthesis of water-soluble BODIPY derivatives for use as highly fluorescent probes in aqueous environments. This application underscores the versatility of "5-(Benzyloxy)-3-bromopyridin-2-amine" in facilitating the synthesis of compounds with significant potential in imaging and diagnostic applications (Lingling Li, Junyan Han, B. Nguyen, K. Burgess, 2008).

Chemical Interactions and Mechanisms

Further research has delved into the compound's role in elucidating chemical mechanisms, such as the examination of its intramolecular amination processes. This includes understanding the complex interactions and reactions that facilitate the synthesis of novel chemical entities, providing insights into the intricate nature of chemical synthesis and the potential for creating new molecules with desired properties (Kristof T. J. Loones, B. Maes, W. Herrebout, R. Dommisse, G. Lemiére, B. Veken, 2007).

Future Directions

While specific future directions for “5-(Benzyloxy)-3-bromopyridin-2-amine” are not available, research into similar compounds often involves the development of novel protease-cleavable linkers for selective drug delivery , and the design of multifunctional aldose reductase inhibitors capable of both selective ALR2 inhibition and antioxidant activity .

properties

IUPAC Name

3-bromo-5-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETOEVKYTOUGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(N=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-3-bromopyridin-2-amine

Synthesis routes and methods I

Procedure details

5-(Benzyloxy)pyridin-2-amine hydrochloride (52.3 g, 221 mmol) and sodium acetate (45.3 g, 552 mmol) were dissolved in acetic acid (300 mL). Bromine (11.3 mL, 221 mmol) was added slowly and stirred at ambient temperature for 18 hours. After an aqueous workup, the material was purified over silica gel to give the title compound (10.5 g, 17.0% yield).
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Yield
17%

Synthesis routes and methods II

Procedure details

To a solution of 5-(benzyloxy)pyridin-2-amine (10.2 g) in acetic acid (50 mL) was added bromine (2.61 mL) at 0° C., and the mixture was stirred for 2 hr. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The obtained organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (8.50 g).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2.61 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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